PLK4 Potency: Centrinone-B vs. Centrinone
Centrinone-B (CAS 1798871-31-4) is a direct analog of Centrinone (CAS 1798871-30-3), differing by a single structural modification (piperidine vs. morpholine). This change results in a measurable difference in PLK4 binding affinity [1]. In comparative kinase assays, Centrinone exhibits a Ki of 0.16 nM against PLK4, whereas Centrinone-B shows a Ki of 0.59 nM .
| Evidence Dimension | PLK4 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.59 nM |
| Comparator Or Baseline | Centrinone: Ki = 0.16 nM |
| Quantified Difference | Centrinone is ~3.7-fold more potent in this assay |
| Conditions | In vitro kinase activity assay using purified 6xHis-tagged human Plk4 kinase domain; ADP-Glo detection method |
Why This Matters
Researchers requiring maximal PLK4 inhibition in cell-free systems may prefer Centrinone; however, Centrinone-B's distinct potency must be accounted for when comparing literature findings or designing dose-response experiments.
- [1] PubChem. Centrinone-B Compound Summary. CID 118704753. Accessed 2026. View Source
